molecular formula C17H13N3S B5549311 2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole

2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole

Cat. No. B5549311
M. Wt: 291.4 g/mol
InChI Key: NSXHLLAABIVWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole, also known as MI-136, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment.

Mechanism of Action

2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole inhibits the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. CK2 is overexpressed in many cancer cells, and its inhibition by this compound leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the activity of the inflammatory protein NF-κB and protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole. One potential direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, could be explored.

Synthesis Methods

2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole can be synthesized through a multistep process that involves the reaction of 2-aminobenzylamine with 2-bromo-3-methyl-1H-indole, followed by the reaction with 2-(3-pyridinyl)-1,3-thiazole-4-carboxylic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-(2-methyl-1H-indol-3-yl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-11-16(13-6-2-3-7-14(13)19-11)15-10-21-17(20-15)12-5-4-8-18-9-12/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXHLLAABIVWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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